![molecular formula C19H26N8O2 B5052888 N-[3-(1H-indazol-1-yl)propyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5052888.png)
N-[3-(1H-indazol-1-yl)propyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide
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Overview
Description
“N-[3-(1H-Indazol-1-yl)propyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide” is a chemical compound with the molecular formula C19H26N8O2 . It contains an indazole moiety, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring .
Molecular Structure Analysis
The indazole nucleus in the molecule is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Chemical Reactions Analysis
While specific chemical reactions involving “N-[3-(1H-indazol-1-yl)propyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide” are not available in the literature I found, indazole-containing compounds are known to participate in a variety of chemical reactions due to their amphoteric nature .properties
IUPAC Name |
N-(3-indazol-1-ylpropyl)-3-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N8O2/c28-19(20-7-3-8-26-17-5-2-1-4-16(17)14-21-26)6-9-27-18(22-23-24-27)15-25-10-12-29-13-11-25/h1-2,4-5,14H,3,6-13,15H2,(H,20,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUXGGUXWCFYOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NN=NN2CCC(=O)NCCCN3C4=CC=CC=C4C=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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